molecular formula C10H20ClNO2 B2550916 1-Butylpiperidine-2-carboxylic acid hydrochloride CAS No. 1255664-52-8

1-Butylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2550916
CAS No.: 1255664-52-8
M. Wt: 221.73
InChI Key: AMCOBIDWPJWIDL-UHFFFAOYSA-N
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Description

1-Butylpiperidine-2-carboxylic acid hydrochloride (CAS 1255664-52-8) is a key chemical building block in scientific research. Its primary research application is as a critical synthetic intermediate in the preparation of pharmaceutical compounds. It is a direct precursor in the synthesis of Bupivacaine , a long-acting local anesthetic widely used in clinical and research settings, and its (S)-enantiomer, Levobupivacaine . The compound serves as a piperidine carboxylic acid derivative, a structural motif found in various biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility for more convenient handling in research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. REFERENCES: Learn more about the applications and synthesis from these scientific sources: Bupivacaine - an overview A kind of preparation method of Levobupivacaine HCL

Properties

IUPAC Name

1-butylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOBIDWPJWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butylpiperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with butyl bromide in the presence of a base such as sodium hydride, followed by carboxylation using carbon dioxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for 1-butylpiperidine-2-carboxylic acid hydrochloride often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Butylpiperidine-2-carboxylic acid hydrochloride is primarily studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, notably local anesthetics like Levobupivacaine. The synthesis of Levobupivacaine involves the conversion of 1-butylpiperidine-2-carboxylic acid through a series of reactions that enhance its efficacy and safety profile in clinical applications .

Key Points:

  • Therapeutic Use : Investigated for its role in drug development targeting neurological disorders and pain management.
  • Synthesis : Acts as an intermediate in the production of Levobupivacaine, which is utilized in peripheral blockade and epidural anesthesia.

Organic Synthesis

The compound is valuable in organic synthesis as a building block for creating more complex molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for synthesizing other organic compounds.

Applications in Organic Synthesis:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Capable of being reduced to yield alcohols.
  • Substitution Reactions : Facilitates the formation of halogenated derivatives.

Biological Studies

Research has explored the interaction of 1-butylpiperidine-2-carboxylic acid hydrochloride with biological systems. Its effects on enzymes and receptors are under investigation, particularly regarding its potential as an inhibitor or activator in biochemical pathways.

Biological Insights:

  • Enzyme Interaction : Studies suggest that the compound may modulate enzyme activity, influencing metabolic pathways.
  • Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

In addition to its pharmaceutical uses, 1-butylpiperidine-2-carboxylic acid hydrochloride is utilized in the production of specialty chemicals and agrochemicals. Its ability to serve as an intermediate in chemical reactions makes it valuable for industrial applications.

Data Tables

Application AreaSpecific Use CasesNotable Compounds Derived
Medicinal ChemistrySynthesis of local anesthetics (e.g., Levobupivacaine)Levobupivacaine HCl
Organic SynthesisBuilding block for complex organic moleculesKetones, aldehydes
Biological StudiesInteraction with enzymes; antimicrobial studiesAntimicrobial agents
Industrial ApplicationsProduction of specialty chemicalsAgrochemicals

Case Studies

  • Levobupivacaine Synthesis :
    • A study detailed a synthetic route using 1-butylpiperidine-2-carboxylic acid hydrochloride to produce Levobupivacaine. The method was noted for its simplicity and cost-effectiveness compared to existing routes, highlighting its industrial viability .
  • Antimicrobial Studies :
    • Research indicated that derivatives of piperidine carboxylic acids exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study emphasized the significance of structural modifications on biological activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-butylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Functional Group Impact: The carboxylic acid group in 1-butylpiperidine-2-carboxylic acid hydrochloride distinguishes it from amide derivatives (e.g., piperidine-4-carboxamide hydrochloride ), which exhibit higher H-bond donor capacity. Carboxylic acids generally enhance water solubility but may reduce membrane permeability compared to amides. Hydrochloride salts (common to all listed compounds) improve aqueous solubility and stability, critical for oral bioavailability .

Biological Activity :

  • Butenafine hydrochloride’s antifungal and SARS-CoV-2 3CLpro inhibitory activity suggests that piperidine derivatives with hydrophobic substituents (e.g., benzyl or butyl groups) may target viral proteases.
  • Yohimbine hydrochloride’s α₂-adrenergic antagonism highlights the role of rigid, complex cores in receptor binding, contrasting with the simpler piperidine scaffold of the target compound.

Stability and Safety: Nicardipine hydrochloride’s acid stability implies that piperidine derivatives with electron-withdrawing groups (e.g., nitro or carboxylic acid) may resist degradation in acidic environments. Limited toxicological data for benzyl 4-aminopiperidine-1-carboxylate underscore the need for rigorous safety profiling of novel piperidine analogs.

Biological Activity

1-Butylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C10H19ClN2O2
  • CAS Number : 1255664-52-8
  • Molecular Weight : 220.73 g/mol

The biological activity of 1-butylpiperidine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring structure allows for significant conformational flexibility, which is crucial for binding interactions.

Key Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter uptake and degradation.
  • Receptor Modulation : It has been suggested that this compound can modulate the activity of specific neurotransmitter receptors, which could have implications in neuropharmacology.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 1-butylpiperidine-2-carboxylic acid hydrochloride. The compound exhibited significant activity against various bacterial strains, with a focus on Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

This data indicates that the compound has promising potential as an antimicrobial agent.

Cytotoxic Activity

The cytotoxic effects of 1-butylpiperidine-2-carboxylic acid hydrochloride were evaluated using the MTT assay on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect.

Cell Line CC50 (µM) Effect Observed
MDA-MB-231 (Breast)15Significant reduction in viability
A549 (Lung)20Moderate cytotoxicity
COLO201 (Colon)10High sensitivity

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial efficacy of various piperidine derivatives, including 1-butylpiperidine-2-carboxylic acid hydrochloride. The study concluded that the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Viability

A study conducted on the cytotoxic effects of piperidine derivatives highlighted the effectiveness of 1-butylpiperidine-2-carboxylic acid hydrochloride against breast cancer cells. The researchers noted that at concentrations above the CC50 threshold, there was a marked increase in apoptosis markers within the treated cells .

Q & A

Q. What are the recommended methods for synthesizing 1-Butylpiperidine-2-carboxylic acid hydrochloride with high purity?

  • Methodological Answer : Synthesis should follow a stepwise approach:
  • Step 1 : Use nucleophilic substitution or reductive amination to form the piperidine backbone, ensuring stoichiometric control of reactants.
  • Step 2 : Introduce the butyl group via alkylation under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.
  • Step 3 : Purify intermediates using column chromatography or recrystallization, monitoring purity via TLC or HPLC.
  • Step 4 : Perform final hydrochloride salt formation by reacting the free base with HCl gas in anhydrous diethyl ether.
  • Validation : Characterize the product using 1H^1H/13C^{13}C-NMR, FT-IR, and elemental analysis. For reproducibility, document all parameters (temperature, solvent ratios, reaction time) in detail .

Q. What analytical techniques are essential for characterizing the structural identity and purity of 1-Butylpiperidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : A multi-technique approach is critical:
Technique Purpose Acceptance Criteria
HPLC Purity assessment≥95% peak area homogeneity
Mass Spectrometry (MS) Molecular weight confirmation±1 Da of theoretical mass
Melting Point Identity verification±2°C of literature values
Karl Fischer Titration Water content analysis≤0.5% w/w
For novel derivatives, include X-ray crystallography for absolute configuration determination. Cross-validate results with independent replicates .

Q. What experimental design strategies minimize confounding variables in studies involving this compound?

  • Methodological Answer : Employ factorial design to isolate critical variables:
  • Factor Screening : Use a 2k^k design to assess the impact of temperature, solvent polarity, and catalyst loading on reaction yield.
  • Central Composite Design (CCD) : Optimize significant factors identified in screening.
  • Blocking : Control batch-to-batch variability by grouping experiments by reagent lot or equipment .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of 1-Butylpiperidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
  • Step 1 : Simulate reaction pathways using software like Gaussian or ORCA to identify transition states and energetically favorable routes.
  • Step 2 : Validate computational predictions via small-scale lab experiments.
  • Step 3 : Refine calculations using experimental activation energies and solvent effects.
    This approach reduces trial-and-error experimentation by >50%, as demonstrated in ICReDD’s reaction design framework .

Q. How to address batch-to-batch variability in physicochemical properties when using research-grade material?

  • Methodological Answer : Implement enhanced quality control protocols:
  • Pre-Synthesis : Standardize starting material sources (e.g., fixed supplier for piperidine derivatives).
  • In-Process : Monitor intermediate purity via inline FT-IR or Raman spectroscopy.
  • Post-Synthesis : Request additional analyses (e.g., peptide content, residual solvent quantification) for sensitive assays. For cell-based studies, ensure TFA content <1% via ion chromatography .

Q. How do surface adsorption properties of this compound influence its reactivity in heterogeneous systems?

  • Methodological Answer : Conduct surface science experiments:
  • Step 1 : Deposit the compound on model surfaces (e.g., SiO2_2 or TiO2_2) using spin-coating or Langmuir-Blodgett techniques.
  • Step 2 : Analyze adsorption kinetics via quartz crystal microbalance (QCM) or atomic force microscopy (AFM).
  • Step 3 : Correlate surface coverage with catalytic/biological activity using ToF-SIMS or XPS.
    Such studies reveal how interfacial interactions modulate reactivity, critical for drug delivery or catalysis .

Q. What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Adopt a comparative research framework:
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) or cell line differences.
  • Dose-Response Reevaluation : Test conflicting compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural-Activity Landscaping : Use molecular docking to predict binding affinities and reconcile discrepancies in IC50_{50} values .

Data Contradiction Analysis

  • Case Study : If NMR data conflicts with computational predictions for a derivative:
    • Verify Experimental Conditions : Ensure deuterated solvent purity and proper shimming.
    • Re-optimize Computational Parameters : Adjust solvent model (e.g., PCM vs. SMD) and basis set (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).
    • Cross-Validate : Compare with alternative techniques like 15N^{15}N-NMR or NOESY for conformational analysis .

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